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Compound of Interest

Compound Name: 4-(thiazol-2-yl)phenol
CAS No.: 119514-24-8
Cat. No.: B1168275
Get Quote
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Executive Summary

4-(Thiazol-2-yl)phenol (CAS: 81015-49-8) is a heteroaryl-substituted phenol serving as a
critical pharmacophore in medicinal chemistry and a mesogenic core in materials science.[1]
Characterized by a 1,3-thiazole ring fused to a phenolic moiety at the C2 position, it acts as a
bioisostere for biaryl systems, offering unique hydrogen-bonding capabilities and Tt-stacking
interactions.[1] This guide provides a definitive technical analysis of its structure, validated
synthesis routes, and physicochemical properties for researchers in drug discovery and organic
synthesis.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][>][6][7]1[8]

Core Identifiers
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Property

Data

IUPAC Name

4-(1,3-Thiazol-2-yl)phenol

Common Synonyms

4-(2-Thiazolyl)phenol; 2-(4-

Hydroxyphenyl)thiazole
CAS Number 81015-49-8
C
Molecular Formula H
NOS
Molecular Weight 177.22 g/mol
SMILES Oclccce(c2nees2)cel
INChl Key LMMPCMRUGFBCPV-UHFFFAOYSA-N

Physical Properties

Parameter Value Source/Condition
Cream to white crystalline S
Appearance Thermo Scientific
powder
Melting Point 164.5-170.5°C Experimental (Alfa Aesar)
Boiling Point ~348 °C Predicted (760 mmHQ)
Density 1.305 g/cm3 Predicted
Lower than phenol (9.[1]95)
pKa (Phenolic OH) ~8.8 due to electron-withdrawing
thiazole
Solubility DMSO, Methanol, Ethanol Poor in water

Structural Analysis & Electronic Effects[1][9]
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The molecule consists of a phenol ring linked to a thiazole ring.[1] The C2-connection is critical;
the thiazole ring acts as an electron-withdrawing group (EWG) via the imine-like nitrogen
(C=N), which increases the acidity of the phenolic proton compared to unsubstituted phenol.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the electronic influence of the thiazole
ring on the phenolic system.[1]

Electronic Effects
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Caption: Structural connectivity and electronic interplay between the electron-rich phenol and
electron-deficient thiazole ring.[1]

Synthesis Protocols

Two primary methodologies are recommended based on scale and starting material availability:
the Hantzsch Thiazole Synthesis (atom-economical) and the Suzuki-Miyaura Coupling (high
precision).[1]

Method A: Hantzsch Thiazole Synthesis (Classic)

This method constructs the thiazole ring from a thioamide precursor.[1] It is preferred for large-
scale manufacturing due to lower catalyst costs.[1]
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e Precursors: 4-Hydroxythiobenzamide + Chloroacetaldehyde (or Bromoacetaldehyde diethyl
acetal).[1]

e Mechanism: Condensation followed by cyclization.[1]

Protocol:

Dissolution: Dissolve 4-hydroxythiobenzamide (1.0 eq) in Ethanol or DMF.

Addition: Add Chloroacetaldehyde (1.1 eq) dropwise at room temperature.

Reflux: Heat the mixture to reflux (80°C) for 2—4 hours.

Workup: Cool to room temperature. Neutralize with aqueous NaHCOs to precipitate the free
base.[1]

Purification: Recrystallize from Ethanol/Water.

Method B: Suzuki-Miyaura Coupling (Modern)

Preferred for medicinal chemistry library generation due to mild conditions and high functional
group tolerance.[1]

e Precursors: 4-Hydroxyphenylboronic acid + 2-Bromothiazole.[1]
o Catalyst: Pd(PPhs)4 or Pd(dppf)Cl2.[1]
Protocol:

e Setup: In a Schlenk flask, combine 4-hydroxyphenylboronic acid (1.2 eq), 2-bromothiazole
(1.0 eq), and Pd(PPhs)s (5 mol%).

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

Base: Add Na:COs (2.0 eq).[1]

Reaction: Heat at 90°C under Nitrogen/Argon atmosphere for 12 hours.

Workup: Dilute with EtOAc, wash with brine, dry over NazSOa.
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 Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

4-Hydroxythiobenzamide Chloroacetaldehyde 4-Hydroxyphenylboronic acid 2-Bromothiazole
Hantzsch Cyclization Suzuki Coupling
(EtOH, Reflux) (Pd cat., Na2CO3)

C-C Bond Formation

4-(Thiazol-2-yl)phenol
(CAS 81015-49-8)

Click to download full resolution via product page

Caption: Comparison of Hantzsch cyclization vs. Suzuki coupling routes for synthesizing 4-
(thiazol-2-yl)phenol.

Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be
observed.

Proton NMR ( H NMR)
Solvent: DMSO-d

, 400 MHz

e 0 9.80 ppm (s, 1H): Phenolic -OH (Broad singlet, exchangeable with D20).[1]
e 0 7.85 ppm (d, J=3.2 Hz, 1H): Thiazole C4-H.[1]

e 0 7.78 ppm (d, J=8.5 Hz, 2H): Phenol C2/C6-H (Ortho to thiazole).[1]
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e 0 7.65 ppm (d, J=3.2 Hz, 1H): Thiazole C5-H.[1]

e 0 6.85 ppm (d, J=8.5 Hz, 2H): Phenol C3/C5-H (Ortho to hydroxyl).[1]

Mass Spectrometry[1]

e lonization: ESI+ or EI.[1]

e Molecular lon (M+): 177.02 m/z (Calculated for Cngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

H
NOS).

e Fragment lons: Loss of CO (28) or HCN (27) is common in thiazole/phenol fragmentation
patterns.[1]

Applications in Drug Discovery & Materials[1]
Medicinal Chemistry[1][4]

» Bioisostere: The thiazole ring serves as a robust bioisostere for pyridine or phenyl rings,
improving metabolic stability.[1]

o Antioxidant Activity: The phenolic hydroxyl group provides radical scavenging capability,
while the thiazole ring modulates lipophilicity (LogP ~2.2).[1]

o Enzyme Inhibition: Derivatives of this scaffold are investigated as Tyrosinase Inhibitors (for
hyperpigmentation) and LTA4 Hydrolase Inhibitors (anti-inflammatory).[1]

Material Science[1]

e Liquid Crystals: The rigid rod-like structure (phenyl-thiazole core) promotes mesogenic
behavior.[1] 4-(Thiazol-2-yl)phenol is a precursor for synthesizing nematic liquid crystals by
esterification of the phenolic -OH.[1]

o Fluorescence: The push-pull electronic system (Donor-OH to Acceptor-Thiazole) exhibits
solvatochromic fluorescence, useful in pH sensing applications.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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